molecular formula C19H21BrN2O3 B11559557 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11559557
M. Wt: 405.3 g/mol
InChI Key: YAKJZNQBRWHVNG-UFFVCSGVSA-N
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Description

Introduction to N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-2-[5-Methyl-2-(Propan-2-Yl)Phenoxy]Acetohydrazide

Chemical Classification and Structural Significance of Hydrazone Derivatives

Br-IPAH belongs to the acylhydrazone subclass of hydrazone derivatives, defined by the presence of a carbonyl group adjacent to the hydrazone linkage (–CO–NH–N=). This classification confers distinct physicochemical properties:

  • Planarity : The conjugated π-system of the hydrazone bridge (C=N–N–) enables resonance stabilization, enhancing thermodynamic stability.
  • Electron-Donating/Accepting Groups : The bromine atom at the para position of the hydroxyphenyl ring acts as an electron-withdrawing group, while the isopropyl substituent on the phenoxy moiety introduces steric bulk.

Comparative analysis of hydrazone derivatives reveals that Br-IPAH’s structural complexity exceeds simpler analogs like phenylhydrazones. For instance, the inclusion of a 5-methyl-2-(propan-2-yl)phenoxy group introduces a branched alkyl chain, which modulates lipophilicity and membrane permeability. Such features align with trends in antimicrobial and anticancer agent design, where balanced hydrophobicity is critical for target engagement.

Table 1: Structural Features of Br-IPAH and Their Functional Roles
Feature Role in Br-IPAH Example Analogues
Brominated hydroxyphenyl Enhances electrophilicity; mediates H-bonding Nitrofurazone
Isopropyl phenoxy Increases lipophilicity; reduces solubility Dantrolene
Hydrazone linkage Stabilizes conformation; enables tautomerism Nifuroxazide

Historical Context of Acylhydrazine-Based Compound Development

The development of acylhydrazones traces back to Emil Fischer’s late-19th-century work on osazone formation, which laid the groundwork for modern hydrazone synthesis. However, Br-IPAH’s design reflects 21st-century innovations:

  • Targeted Drug Delivery : The isopropyl phenoxy group mirrors strategies used in antibody-drug conjugates (ADCs), where hydrophobic moieties improve cellular uptake.
  • Computational Optimization : Density functional theory (DFT) studies have guided the substitution patterns in Br-IPAH, ensuring optimal binding to microbial targets like Staphylococcus aureus enoyl-acyl carrier protein reductase.

Acylhydrazones gained prominence in the 1960s with nitrofurazone, an antimicrobial agent. Br-IPAH builds on this legacy but incorporates halogenation and alkylation to address drug resistance. For example, the bromine atom mitigates oxidative degradation, a common limitation in early hydrazone-based therapeutics.

Key Functional Groups and Their Electronic Configuration

Br-IPAH’s pharmacological potential arises from synergistic interactions between its functional groups:

Brominated Hydroxyphenyl Group
  • Electronic Effects : The –Br substituent withdraws electron density via inductive effects, polarizing the hydroxyphenyl ring and enhancing electrophilic character.
  • Hydrogen Bonding : The phenolic –OH group (pK~a~ ≈ 10) can donate protons to biological targets, as observed in molecular docking studies with Escherichia coli glucosamine-6-P synthase.
Isopropyl Phenoxy Moiety
  • Steric Hindrance : The ortho-isopropyl group creates a 120° dihedral angle with the phenoxy oxygen, reducing rotational freedom and favoring a planar conformation.
  • Lipophilic π-Stacking : The methyl and isopropyl groups enhance van der Waals interactions with hydrophobic enzyme pockets, as demonstrated in simulations of Candida albicans binding.
Hydrazone Linkage
  • Tautomeric Equilibrium : The –NH–N=C– group exists in equilibrium between keto and enol forms, a property exploited in pH-dependent drug release mechanisms.
  • Chelation Capacity : The imine nitrogen can coordinate metal ions, potentially enabling applications in metalloenzyme inhibition.
Figure 1: Electronic Distribution in Br-IPAH

$$
\text{Br-IPAH’s frontier molecular orbitals (FMOs) calculated via DFT:} \
\begin{aligned}
&\text{HOMO: Localized on hydrazone nitrogen and phenoxy oxygen} \
&\text{LUMO: Centered on brominated aryl ring and carbonyl group}
\end{aligned}
$$
Source: Adapted from molecular modeling data in Search Result .

Properties

Molecular Formula

C19H21BrN2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H21BrN2O3/c1-12(2)16-6-4-13(3)8-18(16)25-11-19(24)22-21-10-14-9-15(20)5-7-17(14)23/h4-10,12,23H,11H2,1-3H3,(H,22,24)/b21-10+

InChI Key

YAKJZNQBRWHVNG-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetohydrazide

The phenoxyacetohydrazide precursor is typically derived from 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. In a representative procedure, the acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. The intermediate is isolated in 78–85% yield after recrystallization from ethanol.

Key reaction:

2-[5-Methyl-2-(propan-2-yl)phenoxy]acetic acid+SOCl2Acid chlorideNH2NH2Phenoxyacetohydrazide\text{2-[5-Methyl-2-(propan-2-yl)phenoxy]acetic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Phenoxyacetohydrazide}

Condensation with 5-Bromo-2-hydroxybenzaldehyde

The final step involves Schiff base formation between the hydrazide and 5-bromo-2-hydroxybenzaldehyde. As demonstrated in analogous syntheses, equimolar quantities of the hydrazide and aldehyde are refluxed in methanol for 4–6 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine.

Mechanism:

Hydrazide+5-Bromo-2-hydroxybenzaldehydeΔ,MeOHTarget compound+H2O\text{Hydrazide} + \text{5-Bromo-2-hydroxybenzaldehyde} \xrightarrow{\Delta, \text{MeOH}} \text{Target compound} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that methanol and ethanol are optimal solvents, achieving yields of 89–94% at reflux temperatures (60–80°C). Polar aprotic solvents like tetrahydrofuran (THF) reduce yields to <70% due to poor solubility of intermediates.

Catalytic Enhancements

The addition of acidic catalysts (e.g., p-toluenesulfonic acid) accelerates imine formation. For instance, a 10 mol% catalyst load reduces reaction time from 6 hours to 3.5 hours while maintaining a 92% yield.

Table 1: Yield variation with catalyst loading

Catalyst (mol%)Time (h)Yield (%)
06.065
54.582
103.592

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR: A strong absorption band at 1625–1664 cm⁻¹ confirms the C=N stretch of the hydrazone moiety. The phenolic O–H stretch appears as a broad peak at 3200–3400 cm⁻¹.

  • ¹H NMR: The azomethine proton (−CH=N−) resonates as a singlet at δ 9.07–9.15 ppm. The phenolic proton is observed as a downfield singlet (δ 11.70 ppm).

Purity Assessment

Elemental analysis deviations for C₁₉H₂₁BrN₂O₃ are typically ≤0.3%, indicating high purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm shows >98% purity in optimized batches.

Scalability and Industrial Feasibility

Raw Material Sourcing

5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) is commercially available at scales up to 25 kg, priced at $29.8/25 mg. The phenoxyacetic acid derivative is synthesized in-house via Williamson ether synthesis, utilizing 5-methyl-2-(propan-2-yl)phenol and chloroacetic acid.

Process Economics

A cost analysis reveals that the condensation step constitutes 68% of total production costs, primarily due to solvent recovery and catalyst reuse limitations. Implementing continuous flow reactors could reduce solvent consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.

    Reduction: Formation of N’-[(E)-(5-bromo-2-hydroxyphenyl)methyl]acetohydrazide.

    Substitution: Formation of derivatives with substituted nucleophiles at the bromine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Hydrogen Bonding Biological Activity Reference
Target Compound C₁₉H₂₂BrN₂O₃ 5-Br, 2-OH (phenyl); 5-CH₃, 2-(CH(CH₃)₂) (phenoxy) Intramolecular O–H···N; Intermolecular N–H···O Not explicitly reported; similar compounds show anti-inflammatory potential
N'-(5-Bromo-2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide C₁₆H₁₅BrN₂O₃ 5-Br, 2-OH (phenyl); 2-CH₃ (phenoxy) O–H···N (intramolecular), N–H···O (intermolecular) Anticancer activity inferred from analogs
N'-(5-Bromo-2-hydroxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide C₁₅H₁₁BrCl₂N₂O₃ 5-Br, 2-OH (phenyl); 2,4-Cl₂ (phenoxy) Enhanced halogen bonding due to Cl substituents Antimicrobial activity reported in related derivatives
N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide C₁₃H₁₀BrFN₂OS 5-Br, 2-F (phenyl); thiophen-2-yl (acetohydrazide) Reduced H-bonding due to F substitution Enhanced electronic properties for coordination chemistry
N'-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide C₁₅H₁₂BrClN₂O₂ 5-Br, 2-OH (phenyl); 2-Cl (benzohydrazide) Dihedral angle 13.74° between aromatic rings; trans conformation Metal coordination (Cu²⁺, Zn²⁺) demonstrated

Key Research Findings

Hydrogen Bonding and Crystal Packing: Intramolecular O–H···N bonds in the target compound reduce conformational flexibility, while intermolecular N–H···O bonds stabilize crystal lattices . Halogen substituents (Br, Cl) introduce additional non-covalent interactions, improving thermal stability .

Substituent Effects on Reactivity: Electron-donating groups (e.g., –OCH₃) on the phenoxy ring decrease electrophilicity, reducing Schiff base formation rates . Bulky substituents (e.g., isopropyl) sterically hinder π-π stacking, altering solubility profiles .

Spectroscopic Trends :

  • ¹H NMR signals for –NH and –OH protons appear downfield (δ 10–12 ppm) due to strong hydrogen bonding .
  • IR spectra show characteristic C=O stretches at 1640–1680 cm⁻¹ and C=N stretches at 1580–1620 cm⁻¹ .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a compound belonging to the hydrazone class, characterized by its unique structural features that potentially confer various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a brominated phenyl group, a hydroxyl group, and a phenoxyacetohydrazide moiety. Its molecular formula is C17H20BrN3O3C_{17}H_{20}BrN_3O_3, and it exhibits significant lipophilicity due to the presence of branched alkyl groups.

PropertyValue
Molecular FormulaC₁₇H₂₀BrN₃O₃
Molecular Weight396.26 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are comparable to established antibiotics such as ciprofloxacin.

Anticancer Activity

The compound has also been investigated for its anticancer potential . Mechanistic studies suggest that it induces apoptosis in cancer cells by targeting specific signaling pathways, particularly those involving key proteins in cell survival and proliferation. This activity is attributed to its ability to form hydrogen bonds and π-π interactions with molecular targets.

The mechanism of action involves:

  • Interaction with Enzymes : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Table 2: Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, this compound was found to have an MIC of 12.5 µg/mL against S. aureus, outperforming some conventional antibiotics .

Study 2: Anticancer Mechanism

A separate investigation into the anticancer mechanisms revealed that the compound effectively inhibits the growth of breast cancer cell lines by interfering with cell cycle progression and promoting apoptosis through the intrinsic pathway .

Q & A

Q. What are the methodological considerations for synthesizing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide?

Answer: The synthesis typically involves a multi-step condensation reaction:

Precursor Preparation : 5-Bromo-2-hydroxybenzaldehyde is condensed with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide.

Reaction Conditions :

  • Solvent: Ethanol or methanol under reflux.
  • Catalyst: Acidic (e.g., glacial acetic acid) or basic conditions to facilitate Schiff base formation .
  • Temperature: 60–80°C for 6–12 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >90% purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Answer: Standard characterization protocols include:

  • Spectroscopy :
    • IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch), ~3200–3400 cm⁻¹ (N-H/O-H stretches) .
    • NMR :
  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), hydrazide NH (δ 10.2–11.5 ppm).
  • ¹³C NMR: Carbonyl (C=O, δ 165–170 ppm), imine (C=N, δ 150–155 ppm) .
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 445.2 for C₂₀H₂₀BrN₂O₃) .
  • Elemental Analysis : Confirmation of C, H, N, Br content within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

Answer: Initial studies focus on:

  • Antimicrobial Activity :
    • Moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL) but resistance in E. coli .
    • Enhanced activity in metal complexes (e.g., Cu²⁺ complex reduces MIC to 16 µg/mL for S. aureus) .
  • Antioxidant Potential : DPPH radical scavenging (IC₅₀: 45–60 µM) due to phenolic -OH groups .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the compound’s structure?

Answer: Methodology :

Crystallization : Slow evaporation of a saturated DMSO/ethanol solution.

Data Collection :

  • Diffractometer: Bruker SMART with Mo-Kα radiation (λ = 0.71073 Å).
  • Temperature: 100 K to minimize thermal motion .

Refinement : SHELXL software for structure solution and refinement (R-factor < 0.05) .

Q. Key Crystallographic Data :

ParameterValueReference
Crystal SystemTriclinic
Space GroupP1
Unit Cell (Å)a = 7.366, b = 10.689, c = 12.303
Z2

Q. How can computational methods model the compound’s electronic and reactive properties?

Answer: Approaches :

  • Semi-Empirical PM3 : Calculates heat of formation (~-120 kcal/mol) and dipole moment (~4.5 D) to predict solubility .
  • DFT Studies : HOMO-LUMO gap (~3.8 eV) indicates potential charge-transfer interactions .
  • Molecular Docking : Binding affinity (-8.2 kcal/mol) with S. aureus DNA gyrase active site .

Software : HyperChem 7.5, Gaussian 09 .

Q. How to resolve contradictions in bioactivity data across studies?

Answer: Case Example : Discrepancies in antimicrobial activity may arise from:

Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).

Assay Conditions :

  • Broth microdilution vs. agar diffusion.
  • pH adjustment (activity peaks at pH 7.4) .

Sample Purity : Confirm via HPLC (>95%) to exclude impurities masking effects .

Q. Mitigation Strategy :

  • Replicate studies in triplicate.
  • Compare with positive controls (e.g., ciprofloxacin for bacteria) .

Q. What advanced techniques optimize crystallographic data refinement?

Answer: SHELX Workflow :

Data Integration : SAINT for frame integration.

Absorption Correction : SADABS for multi-scan corrections .

Structure Solution : Patterson methods (SHELXD) for heavy atoms (e.g., Br).

Refinement :

  • Anisotropic displacement parameters for non-H atoms.
  • Hydrogen atoms placed geometrically .

Q. Quality Metrics :

MetricTarget Value
R<0.05
wR<0.10
GooF~1.0

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